5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene

Organic Chemistry Medicinal Chemistry Building Block

5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (CAS 51458-29-8) is a strategic indane building block for medicinal chemistry. The geminal 1,1-dimethyl group imparts steric shielding and elevates cLogP (~3.0 vs ~1.5 for the non-methylated analog), improving passive membrane permeability and blood-brain barrier penetration without adding hydrogen bond donors. This substitution directs electrophilic aromatic substitution to the C4/C7 positions, enabling selective functionalization critical for donepezil-like analogs, tripartin, and mitragynine-related natural product synthesis. Choose this intermediate when downstream target engagement, CNS activity, or specific indane ring substitution patterns are required.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 51458-29-8
Cat. No. B11894148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
CAS51458-29-8
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1(CCC2=CC(=C(C=C21)OC)OC)C
InChIInChI=1S/C13H18O2/c1-13(2)6-5-9-7-11(14-3)12(15-4)8-10(9)13/h7-8H,5-6H2,1-4H3
InChIKeyZBRFYRYTIDIQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (CAS 51458-29-8) | Chemical Identity and Core Specifications for Research Procurement


5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (CAS 51458-29-8) is a substituted indane derivative with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol [1]. It belongs to the class of 2,3-dihydro-1H-indenes, characterized by a bicyclic indane core bearing 5,6-dimethoxy substituents on the aromatic ring and a geminal 1,1-dimethyl group on the cyclopentane ring [2]. The compound is available from multiple chemical suppliers in purities of 95% and 97% and is primarily employed as a synthetic intermediate and building block in organic chemistry research .

5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (CAS 51458-29-8) | Structural Distinctions from Generic Indane Analogs


The 5,6-dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene structure differs critically from unsubstituted indane and mono-substituted variants due to the presence of the geminal 1,1-dimethyl group, which introduces significant steric hindrance and alters the compound's conformational flexibility and reactivity [1]. While 5,6-dimethoxy substitution is common in indane-based intermediates (e.g., 5,6-dimethoxy-1-indanone, CAS 2107-69-9), the addition of two methyl groups at the C1 position creates a distinct building block that can impart different physicochemical properties in downstream products, such as increased lipophilicity (cLogP approximately 3.0 versus ~1.5 for 5,6-dimethoxy-2,3-dihydro-1H-indene) [2] and modified metabolic stability in medicinal chemistry applications [3]. Generic substitution with simpler 5,6-dimethoxyindanes or indanones would alter the steric and electronic profile of the final molecule, potentially affecting target binding or pharmacokinetics [4].

5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (CAS 51458-29-8) | Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Substituent Profile Comparison: 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene vs. 5,6-Dimethoxy-2,3-dihydro-1H-indene vs. 5,6-Dimethoxy-1-indanone

The target compound (CAS 51458-29-8) has a molecular weight of 206.28 g/mol, compared to 178.23 g/mol for 5,6-Dimethoxy-2,3-dihydro-1H-indene (CAS 59078-28-3) and 192.21 g/mol for 5,6-Dimethoxy-1-indanone (CAS 2107-69-9) . This difference arises from the presence of a geminal 1,1-dimethyl group, which distinguishes it from the simpler indane and indanone analogs. The 5,6-Dimethoxy-1-methylindane analog (CAS not assigned, MW 192.25 g/mol) has only one methyl group at C1, providing intermediate steric bulk . This quantitative molecular weight difference corresponds to a calculated cLogP increase of approximately 1.5 log units relative to 5,6-dimethoxy-2,3-dihydro-1H-indene, indicating significantly enhanced lipophilicity [1].

Organic Chemistry Medicinal Chemistry Building Block

Commercial Availability and Purity Specifications: 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene vs. 5,6-Dimethoxy-2,3-dihydro-1H-indene

Multiple vendors supply 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene at purities of 95% (AKSci) and 97% (Chemenu) . In contrast, 5,6-Dimethoxy-2,3-dihydro-1H-indene (CAS 59078-28-3) is available from Leyan at 98% purity but with pricing on a quotation basis only, potentially indicating lower stock availability or higher cost . The target compound is catalogued by at least three commercial suppliers (AKSci, Chemenu, and ChemicalBook), whereas 5,6-Dimethoxy-1-methylindane is listed by only two suppliers (EvitaChem and BenchChem) and does not have a widely recognized CAS number . This broader supplier base may offer advantages in procurement flexibility and competitive pricing.

Chemical Procurement Supply Chain Analytical Chemistry

Structural Determinants of Reactivity: Geminal Dimethyl Substitution Effects on Synthetic Utility

The 1,1-dimethyl group in 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene introduces steric hindrance that can direct electrophilic aromatic substitution to alternative positions on the indane ring compared to non-methylated or mono-methylated analogs . In related indane systems, geminal dialkyl substitution has been shown to alter reaction regioselectivity; for example, in the synthesis of 5,6-dimethoxyindan-1-one derivatives, the presence of 3,3-dimethyl substitution (analogous to 1,1-dimethyl in the target) leads to preferential functionalization at the C2 position rather than C1 [1]. While direct head-to-head comparative data for the target compound are not available, class-level inference from 3,3-dimethylindane analogs suggests that the 1,1-dimethyl group in the target compound likely provides similar regioselective control, enabling access to synthetic intermediates that are inaccessible from 5,6-dimethoxy-2,3-dihydro-1H-indene or 5,6-dimethoxy-1-methylindane [2].

Synthetic Chemistry Structure-Activity Relationship Medicinal Chemistry

5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (CAS 51458-29-8) | Optimal Use Cases Based on Differential Evidence


Synthesis of Lipophilic Bioactive Molecules Requiring Enhanced Membrane Permeability

Due to its higher molecular weight and calculated cLogP (~3.0) relative to 5,6-dimethoxy-2,3-dihydro-1H-indene (cLogP ~1.5), this compound serves as an advantageous building block for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules [1]. The 1,1-dimethyl group increases lipophilicity without introducing additional hydrogen bond donors, potentially improving blood-brain barrier penetration or passive membrane diffusion in cellular assays [2].

Regioselective Functionalization of Indane Scaffolds via Steric Steering

The geminal 1,1-dimethyl group provides steric shielding that can direct electrophilic aromatic substitution to the C4 or C7 positions of the indane ring, enabling selective functionalization that is difficult to achieve with non-methylated or mono-methylated analogs [1]. This property is particularly valuable in the synthesis of donepezil-like analogs or other indane-based pharmacophores where specific substitution patterns are required for target engagement [2].

Precursor for 1,1-Dimethylindane-Derived Natural Product Analogs

The 1,1-dimethylindane core is a substructure found in certain natural products and bioactive molecules, including tripartin and mitragynine analogs [1]. This compound can serve as a late-stage intermediate in the total synthesis of these natural products, offering a pre-installed geminal dimethyl group that simplifies the synthetic route compared to building from simpler indanes [2].

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